N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with N,N-diethyl-4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-aminobenzenesulfonamide: Shares the sulfonamide group but lacks the pyrazole ring.
3-methyl-1-phenyl-2-pyrazolin-5-one: Contains the pyrazole ring but lacks the sulfonamide group.
Uniqueness
N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N5O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-24(5-2)29(27,28)18-13-11-16(12-14-18)21-22-19-15(3)23-25(20(19)26)17-9-7-6-8-10-17/h6-14,23H,4-5H2,1-3H3 |
InChI Key |
TXRHJDGPAYFDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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